3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved by heating thiophene-2-carboxamides in formic acid, resulting in high yields (80-98%) of the desired product.
Introduction of the piperidin-4-yl group: This step involves the reaction of the pyrido[2,3-d]pyrimidin-4(3H)-one core with piperidine derivatives under suitable conditions.
Industrial Production Methods
the use of microwave irradiation and optimized solvents and catalysts can significantly enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibits significant antimycobacterial activity.
Uniqueness
3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a thiophene moiety and a piperidine ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16-13-3-1-7-18-15(13)19-11-21(16)12-5-8-20(9-6-12)17(23)14-4-2-10-24-14/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQOWTWTOKOXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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